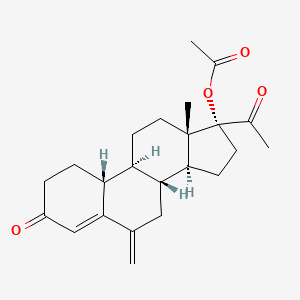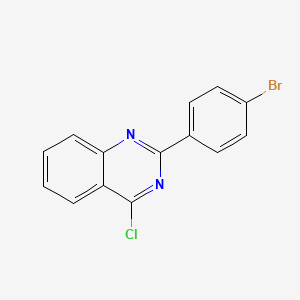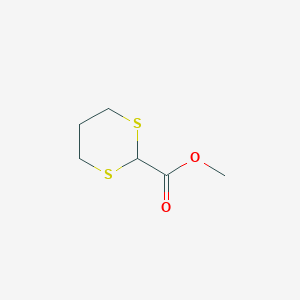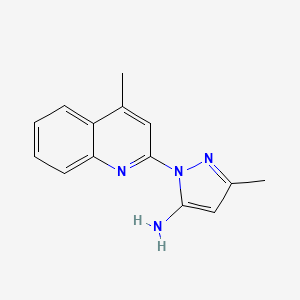
17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate, also known as Nestorone, is a synthetic progestin. Progestins are synthetic analogs of the naturally occurring hormone progesterone, which plays a crucial role in the menstrual cycle and pregnancy. Nestorone is used in various contraceptive formulations and hormone replacement therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate typically involves multiple steps starting from steroidal precursors. One common method includes the modification of progesterone or related steroids through a series of chemical reactions such as oxidation, reduction, and acetylation.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often involving the use of catalysts and specific reaction conditions to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing agents such as chromium(VI) oxide or pyridinium chlorochromate.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Acetylating agents such as acetic anhydride or acetyl chloride.
Major Products Formed:
Oxidation reactions typically yield ketones or aldehydes.
Reduction reactions can produce alcohols or alkenes.
Substitution reactions result in the formation of esters, ethers, or other functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate is used as a synthetic intermediate in the preparation of other steroid compounds. Its unique structure makes it a valuable building block for the synthesis of various progestins and related molecules.
Biology: In biological research, this compound is used to study the effects of progestins on various biological systems. It helps in understanding the role of progesterone in reproductive health and the mechanisms of action of synthetic progestins.
Medicine: Nestorone is used in contraceptive formulations and hormone replacement therapies. It is known for its high progestational activity and low androgenic effects, making it suitable for use in various medical applications.
Industry: In the pharmaceutical industry, this compound is used in the production of contraceptive pills and other hormone-based medications. Its stability and efficacy make it a preferred choice for drug formulation.
Mechanism of Action
The mechanism of action of 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate involves binding to progesterone receptors in the body. This binding leads to the activation of various signaling pathways that regulate the menstrual cycle, support pregnancy, and influence other reproductive functions. The compound exerts its effects by modulating gene expression and protein synthesis related to these pathways.
Comparison with Similar Compounds
Norethindrone: Another synthetic progestin used in contraceptives.
Levonorgestrel: A widely used progestin in birth control pills.
Medroxyprogesterone acetate: Used in hormone replacement therapy and contraceptives.
Uniqueness: 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate is unique due to its specific structural features, such as the presence of a methylene group at the 6-position and the acetate ester at the 17-position. These structural differences contribute to its distinct pharmacological properties and make it a valuable compound in the field of synthetic progestins.
Properties
CAS No. |
58652-19-0 |
|---|---|
Molecular Formula |
C23H30O4 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S)-17-acetyl-13-methyl-6-methylidene-3-oxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h12,17-18,20-21H,1,5-11H2,2-4H3/t17-,18-,20-,21+,22+,23?/m1/s1 |
InChI Key |
YBBDZPBFRFPTJE-AFHJIISKSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34)C)OC(=O)C |
Isomeric SMILES |
CC(=O)C1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@H]34)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34)C)OC(=O)C |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1617451.png)
![6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1617453.png)


